![molecular formula C11H9F3N2O B13679772 1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13679772.png)
1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol
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Overview
Description
1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in various fields. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a compound of significant interest in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol can be achieved through several routes. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability . This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, which is an antidepressant drug.
Trifluoromethylpyridine: A compound with applications in fungicides and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other trifluoromethyl-containing compounds .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol to minimize isomer byproducts?
- Methodological Answer : The synthesis of 5-MTP (target compound) often competes with the formation of its isomer 3-MTP. A high-selectivity approach involves using ethyl 4,4,4-trifluoroacetoacetate (ETFAA) under controlled reaction conditions (e.g., temperature and solvent polarity). For instance, Lonza Ltd. demonstrated that adjusting the reaction medium's pH and employing stepwise purification (e.g., crystallization or chromatography) reduces isomer content to <2% .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions (e.g., trifluoromethyl group at C3) and confirm the hydroxyl group at C5 via proton deshielding .
- Infrared Spectroscopy (IR) : Detects O-H stretching (~3200 cm−1) and C-F vibrations (~1100-1200 cm−1) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the pyrazole ring, as seen in structurally related pyrazole derivatives .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes negative charges during nucleophilic attack, enhancing reactivity at the pyrazole C5 position. This is evident in studies of similar pyrazoles, where substituents at C3 direct regioselectivity in cross-coupling reactions .
Advanced Research Questions
Q. What structural modifications enhance the biological activity of this compound in drug discovery?
- Methodological Answer : Comparative studies show that electron-withdrawing groups (e.g., trifluoromethyl) at C3 improve metabolic stability and target binding. For example, replacing the phenyl ring with a pyridinyl group (as in 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol) increases solubility without compromising activity .
Q. How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?
- Methodological Answer : Discrepancies may arise from isomer impurities or assay conditions. Solutions include:
- HPLC-Purity Analysis : Quantify isomer ratios (e.g., 5-MTP vs. 3-MTP) using reverse-phase chromatography .
- Dose-Response Repetition : Validate activity across multiple cell lines or enzyme batches to rule out batch-specific variability .
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use crystallographic data (e.g., from pyrazole-protein complexes) to model interactions. For instance, the trifluoromethyl group may occupy hydrophobic pockets in kinase targets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with activity trends observed in analogs .
Q. How does the compound’s stability vary under different storage or reaction conditions?
- Methodological Answer : Stability studies should include:
Properties
Molecular Formula |
C11H9F3N2O |
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Molecular Weight |
242.20 g/mol |
IUPAC Name |
2-methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H9F3N2O/c1-16-10(17)6-9(15-16)7-3-2-4-8(5-7)11(12,13)14/h2-6,15H,1H3 |
InChI Key |
NPEZXHNHPFQFMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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